molecular formula C53H75ClN8O13S B12395483 vc-PABC-DM1

vc-PABC-DM1

Cat. No.: B12395483
M. Wt: 1099.7 g/mol
InChI Key: VPFJBLCYMSCFKX-RRXQVXNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

vc-PABC-DM1 (CAS: 1416792-90-9) is a cleavable linker used in the synthesis of disulfide-based antibody-drug conjugates (ADCs). Its structure comprises three key components:

  • Valine-citrulline (vc) dipeptide: A substrate for lysosomal proteases (e.g., cathepsin B), enabling selective drug release in target cells.
  • p-Aminobenzyloxycarbonyl (PABC) spacer: Enhances self-immolative cleavage, ensuring efficient payload release post-enzymatic activation.
  • DM1 (emtansine): A cytotoxic maytansinoid derivative that inhibits microtubule assembly.

This linker is critical for ADC stability in systemic circulation and targeted drug activation in tumor microenvironments. Its design minimizes off-target toxicity while maximizing therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vc-PABC-DM1 involves several steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale peptide synthesis techniques, followed by purification using high-performance liquid chromatography (HPLC). The final product is obtained as a solid and stored under specific conditions to maintain stability .

Scientific Research Applications

Pharmacokinetics and Stability

Pharmacokinetic studies have shown that vc-PABC-DM1 exhibits favorable properties:

  • Increased Stability : The compound demonstrates enhanced serum stability compared to traditional linkers, reducing premature drug release.
  • Optimal Drug-to-Antibody Ratio (DAR) : Studies indicate that an optimal DAR of around 6.6 maximizes therapeutic efficacy while maintaining safety profiles .

Table 1: Pharmacokinetic Properties of this compound

ParameterValue
Half-life9.9 days
Clearance0.7 mL/h/kg
Area Under Curve (AUC)15,225 h·mg/mL
Optimal DAR~6.6

Clinical Applications

This compound has shown promise in various clinical applications, particularly in oncology:

  • Breast Cancer : In clinical trials comparing T-DM1 (which utilizes a similar mechanism) with trastuzumab, T-DM1 significantly reduced the risk of invasive breast cancer recurrence .
  • Lymphoma Treatments : An anti-CD22-DM1 ADC demonstrated tumor regression at a single dose of 3 mg/kg in human lymphoma models .

Case Study: Efficacy in Solid Tumors

A study focused on H32-VCMMAE ADCs indicated that these constructs exhibited superior anticancer efficacy against various solid tumors compared to traditional ADCs like Kadcyla® . The results suggested that the incorporation of this compound enhances the therapeutic index significantly.

Comparison with Other Linkers

The performance of this compound can be compared with other linkers used in ADC formulations:

Table 2: Comparison of Linker Types

Linker TypeStabilityEfficacySafety Profile
Val-CitModerateHighModerate
vc-PABCHighVery HighHigh
Non-cleavableLowHighLow

Mechanism of Action

The mechanism of action of vc-PABC-DM1 involves several steps:

Comparison with Similar Compounds

Comparative Analysis with Similar ADC Linkers

Key Compounds for Comparison

XMT-1519 Conjugate-1 (CAS: 2720500-19-4): A HER2-targeting ADC linker with a proprietary structure designed to enhance tumor penetration and payload delivery.

Z-AEVD-FMK (CAS: 1135688-47-9): A caspase-cleavable linker used in apoptosis-inducing ADCs.

Structural and Functional Comparison

Parameter vc-PABC-DM1 XMT-1519 Conjugate-1 Z-AEVD-FMK
Cleavage Mechanism Protease (cathepsin B)-mediated Protease/enzyme-sensitive (undisclosed) Caspase-mediated (apoptosis-dependent)
Stability in Plasma High (t₁/₂ > 72 hours) Moderate (t₁/₂ ~ 48 hours) Low (t₁/₂ < 24 hours)
Drug Release Efficiency >90% in lysosomal conditions ~85% (cell-dependent) <50% (apoptosis-dependent)
Therapeutic Target Broad (disulfide-based ADCs) HER2-specific Pan-cancer (apoptosis pathways)
Clinical Stage Phase II/III trials Preclinical Research-use only

Data derived from synthesis protocols and in vitro/in vivo studies .

Mechanistic Differences

  • This compound : Relies on tumor-specific protease activity, ensuring selective drug release. Its disulfide bond enhances stability in reducing environments (e.g., blood), reducing premature payload loss .
  • XMT-1519 Conjugate-1 : Optimized for HER2-positive cancers, with a spacer design that improves antibody-linker conjugation efficiency. However, its moderate plasma stability may limit applications in prolonged therapies.
  • Z-AEVD-FMK : Caspase dependency restricts its use to apoptosis-prone tumors, limiting efficacy in resistant cancers. Rapid plasma degradation further reduces therapeutic window .

Efficacy in Tumor Models

  • This compound: Demonstrated >70% tumor growth inhibition in xenograft models (e.g., breast cancer) with minimal hepatotoxicity .
  • XMT-1519 Conjugate-1 : Showed enhanced tumor penetration in HER2+ models but required higher doses for efficacy, suggesting suboptimal linker-drug ratio.

Biological Activity

vc-PABC-DM1 is a novel compound utilized primarily in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies combining monoclonal antibodies with potent cytotoxic agents. This article explores the biological activity of this compound, summarizing its mechanisms, efficacy, and clinical implications based on diverse research findings.

This compound is a cleavable linker system that connects the cytotoxic agent DM1 (a derivative of maytansine) to an antibody via a p-aminobenzyloxycarbonyl (PABC) spacer. The unique design allows for selective delivery of the cytotoxic agent to cancer cells upon internalization, enhancing therapeutic efficacy while minimizing systemic toxicity. The mechanism of action involves:

  • Targeting : The antibody component binds specifically to antigens expressed on cancer cells.
  • Internalization : Upon binding, the ADC is internalized into the cell.
  • Payload Release : The cleavable linker facilitates the release of DM1 within the cell, leading to microtubule disruption and subsequent cell death.

Efficacy in Preclinical Studies

Numerous studies have evaluated the efficacy of this compound in various cancer models. Notably, research indicates that ADCs utilizing this compound demonstrate superior potency compared to traditional chemotherapy agents and even some existing ADCs.

Comparative Efficacy

A study comparing different ADC formulations showed that the H32-VCMMAE ADC exhibited greater anticancer activity than H32-DM1 and Kadcyla®, with efficacy measured across various cancer cell lines (N87, SK-BR-3, BT474) . The following table summarizes key findings from comparative studies:

ADC TypeIC50 (nM)Relative Efficacy
H32-DM10.52-8x greater than Kadcyla®
H32-VCMMAE0.3Superior to H32-DM1
Kadcyla®4.0Baseline comparator

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the behavior of this compound in vivo. Phase 1 trials typically assess parameters such as maximum tolerated dose (MTD), clearance rate, and area under the concentration-time curve (AUC). Key pharmacokinetic findings include:

  • MTD : Determined through dose escalation studies in patients with advanced cancers.
  • Clearance : Reported values vary based on patient characteristics but indicate a need for individualized dosing regimens .

The following table presents pharmacokinetic parameters from various studies:

ParameterValue
AUCVariable by study
Clearance (CL)0.2 - 0.5 L/h/kg
Half-life (t½)3 - 5 days

Clinical Implications

The clinical application of this compound has shown promise in treating various malignancies, particularly those expressing HER2 and other tumor-associated antigens. Clinical trials are ongoing to establish its safety profile and optimal dosing strategies.

Case Studies

Several case studies highlight the effectiveness of this compound-based therapies:

  • Case Study 1 : A patient with HER2-positive breast cancer showed significant tumor reduction after treatment with an ADC utilizing this compound, achieving a partial response as per RECIST criteria.
  • Case Study 2 : In a cohort study involving patients with non-small cell lung cancer (NSCLC), those treated with this compound demonstrated improved progression-free survival compared to those receiving standard chemotherapy.

Q & A

Basic Research Questions

Q. What is the role of vc-PABC-DM1 in antibody-drug conjugate (ADC) design, and how does its structure influence drug release?

  • Methodological Answer : this compound is a protease-cleavable linker used in ADCs to conjugate cytotoxic payloads (e.g., DM1) to antibodies. Its valine-citrulline (vc) motif is cleaved by lysosomal proteases (e.g., cathepsin B) in target cells, enabling controlled drug release. The PABC (self-immolative para-aminobenzyl carbamate) spacer ensures efficient payload detachment post-cleavage .
  • Key Data :

PropertyValue/DescriptionReference
Cleavage Efficiency>90% in cathepsin B-rich environments
Stability in Plasma<5% payload release over 72 hours

Q. What analytical techniques are critical for characterizing this compound linker stability and conjugation efficiency?

  • Methodological Answer : Use HPLC-MS to verify linker-payload integrity and quantify free drug. Surface plasmon resonance (SPR) or ELISA can assess antibody binding post-conjugation. For stability studies, incubate ADCs in human plasma (37°C, pH 7.4) and monitor degradation via LC-MS/MS .

Advanced Research Questions

Q. How can researchers optimize this compound-based ADCs to balance drug-loading efficiency and systemic toxicity?

  • Methodological Answer :

  • Drug-to-Antibody Ratio (DAR) Optimization : Use hydrophobic interaction chromatography (HIC) to isolate ADC species with DAR = 2–4, which minimizes aggregation and off-target toxicity .
  • In Vivo Models : Compare pharmacokinetics in xenograft mice (e.g., HER2+ breast cancer models) using ADC variants with varying DARs. Measure tumor regression and liver/kidney toxicity biomarkers (e.g., ALT, AST) .
    • Data Contradiction Example :
  • Contradiction: High DAR (≥6) improves efficacy in vitro but increases hepatotoxicity in vivo.
  • Resolution: Prioritize DAR = 4 for optimal therapeutic index, supported by toxicity-adjusted efficacy metrics .

Q. What experimental strategies address contradictory data on this compound linker stability across different cancer models?

  • Methodological Answer :

  • Hypothesis Testing : Evaluate tumor microenvironment (TME) variability (e.g., cathepsin B expression levels via IHC ). Low cleavage efficiency in cathepsin B-low tumors may require co-administration of lysosomal enhancers (e.g., chloroquine) .
  • Cross-Study Validation : Replicate conflicting results using standardized protocols (e.g., fixed ADC concentration, matched cell lines). Publish raw datasets (HPLC traces, mass spectra) for transparency .

Q. How can researchers design robust in vitro/in vivo studies to validate this compound’s mechanism of action?

  • Methodological Answer :

  • In Vitro : Use cathepsin B knockout (KO) cell lines to confirm protease-dependent payload release. Compare cytotoxicity (IC50) between wild-type and KO cells .
  • In Vivo : Employ dual-tracer imaging (e.g., fluorescently labeled ADC + cathepsin B activity probe) to correlate drug release with protease activity in real time .

Q. Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing ADC efficacy data with high variability?

  • Methodological Answer : Apply mixed-effects models to account for inter-subject variability in animal studies. For clinical data, use Bayesian hierarchical models to pool results across cohorts while adjusting for covariates (e.g., tumor burden, prior treatments) .

Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?

  • Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines :

  • Report reaction conditions (temperature, solvent, catalyst) in detail.
  • Provide NMR spectra (¹H, ¹³C) and HRMS data for intermediates and final products.
  • Deposit raw chromatograms and spectra in supplementary materials .

Q. Conflict Resolution and Ethical Practices

Q. How to ethically resolve discrepancies between independent studies on this compound’s therapeutic window?

  • Methodological Answer :

  • Collaborative Reanalysis : Share raw datasets (e.g., toxicity/efficacy curves) via open-access repositories.
  • Meta-Analysis : Pool data from ≥3 studies to identify outliers and consensus trends. Use PRISMA guidelines for systematic review .

Q. Tables of Critical Findings

Study FocusKey InsightReference
Linker StabilityPlasma half-life = 120 hours
Optimal DARDAR = 4 balances efficacy/toxicity
Cathepsin B Dependency85% payload release in high-cathepsin B tumors

Properties

Molecular Formula

C53H75ClN8O13S

Molecular Weight

1099.7 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methylsulfanyl]propanoyl-methylamino]propanoate

InChI

InChI=1S/C53H75ClN8O13S/c1-29(2)45(55)48(66)59-36(14-12-21-57-50(56)68)47(65)58-35-18-16-33(17-19-35)28-76-22-20-42(63)61(7)32(5)49(67)74-41-26-43(64)62(8)37-24-34(25-38(71-9)44(37)54)23-30(3)13-11-15-40(72-10)53(70)27-39(73-51(69)60-53)31(4)46-52(41,6)75-46/h11,13,15-19,24-25,29,31-32,36,39-41,45-46,70H,12,14,20-23,26-28,55H2,1-10H3,(H,58,65)(H,59,66)(H,60,69)(H3,56,57,68)/b15-11+,30-13+/t31-,32+,36+,39+,40-,41+,45+,46+,52+,53+/m1/s1

InChI Key

VPFJBLCYMSCFKX-RRXQVXNVSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.